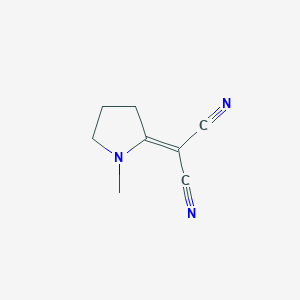
2-Hydroxyanthracene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyanthracene-1-carboxylic acid is an organic compound with the molecular formula C15H10O3 It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyanthracene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the hydroxylation of anthracene using a chromium(III)-superoxo complex in the presence of triflic acid (HOTf) has been reported . This method involves a proton-coupled electron transfer (PCET) mechanism, followed by further oxidation to yield the desired product.
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, which can be achieved by nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromium(III)-superoxo complex in the presence of triflic acid (HOTf).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
2-Hydroxyanthracene-1-carboxylic acid has found versatile applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxyanthracene-1-carboxylic acid involves its binding to DNA, leading to the generation of reactive oxygen species (ROS). These ROS cause DNA damage, which triggers apoptosis in cells . This mechanism is particularly relevant in its application as an anticancer agent, where it targets essential cellular proteins and pathways involved in cancer cell viability .
Comparaison Avec Des Composés Similaires
Anthracene: A parent compound with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene.
2-Hydroxyanthracene: A hydroxylated derivative of anthracene.
Uniqueness: 2-Hydroxyanthracene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propriétés
Numéro CAS |
113988-32-2 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-hydroxyanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)15(17)18/h1-8,16H,(H,17,18) |
Clé InChI |
MSCMTURKIQRYPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


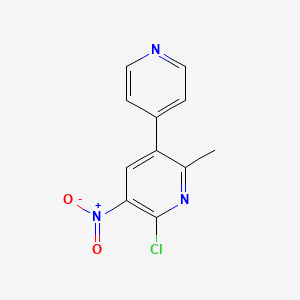


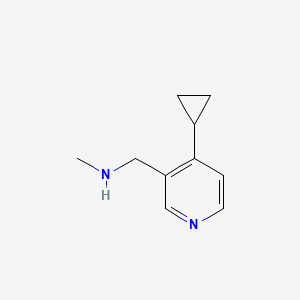
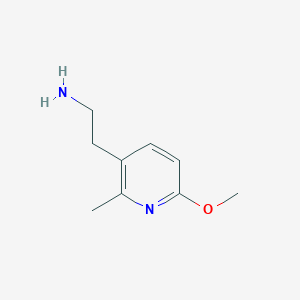

![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
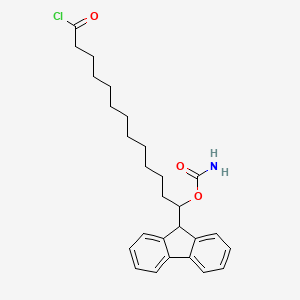
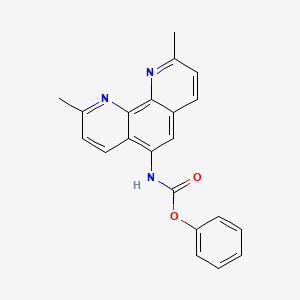
![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)
